N-(3-chloro-4-methoxyphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
Description
N-(3-chloro-4-methoxyphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a pyrazolo[1,5-a]pyrazine derivative characterized by a 4-oxo-pyrazolo[1,5-a]pyrazin-5(4H)-yl core. Key structural features include:
- A 3,4-dimethoxyphenyl substituent at position 2 of the pyrazolo[1,5-a]pyrazine ring.
- An acetamide side chain at position 5, linked to a 3-chloro-4-methoxyphenyl group.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O5/c1-31-19-7-5-15(11-16(19)24)25-22(29)13-27-8-9-28-18(23(27)30)12-17(26-28)14-4-6-20(32-2)21(10-14)33-3/h4-12H,13H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUWJCODIUTQAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=C(C=C4)OC)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 393.84 g/mol. The structure features a chloro and methoxy substitution on the phenyl ring, along with a pyrazolo[1,5-a]pyrazine moiety that contributes to its biological activity.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Cytotoxicity : Studies have shown that related pyrazole derivatives can induce cytotoxic effects in various cancer cell lines. For instance, one study demonstrated selective cytotoxicity against melanoma cells, suggesting a potential role in cancer therapy .
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor progression or inflammation. Similar compounds have been noted for their ability to inhibit tyrosinase, an enzyme critical in melanin production, thus affecting pigmentation and potentially influencing melanoma cell viability .
- Antimicrobial Properties : Some derivatives exhibit antimicrobial activities, which could be attributed to their structural features that allow interaction with microbial cell membranes .
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Cytotoxicity | Selectively toxic to melanoma cells | |
| Enzyme Inhibition | Inhibits tyrosinase activity | |
| Antimicrobial | Exhibits activity against various pathogens |
Case Studies
- Cytotoxic Effects on Melanoma : A study focused on a related compound demonstrated significant cytotoxic effects on human melanoma cells (VMM917), where the compound induced S-phase cell cycle arrest and reduced melanin content . This suggests potential therapeutic applications in treating melanoma.
- Antimicrobial Activity : Another investigation into similar pyrazole derivatives highlighted their efficacy against bacterial strains, indicating possible applications in developing new antimicrobial agents .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Molecular Weight: The trifluoromethyl group in and increases molecular weight by ~70–80 Da compared to non-fluorinated analogs. Chlorine and methoxy substituents contribute moderately to molecular weight (e.g., +35.5 Da per Cl atom).
Bioactivity Trends: While biological data for the target compound is unavailable, analogs with 4-chlorophenyl () or trifluoromethylphenyl () groups often exhibit enhanced pharmacokinetic properties due to increased lipophilicity . Compounds with 3,4-dimethoxyphenyl substituents () may target adenosine receptors or kinases, as seen in related pyrazolo-pyrimidine derivatives .
Functional Group Modifications and Activity
- Acetamide Linkage : Replacing the acetamide with a thioacetamide (e.g., ) can alter binding affinity. For example, N-(5-chloro-2-methoxyphenyl)-2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide (C₁₉H₁₄ClF₂N₃O₃S, MW 437.8) showed improved solubility but reduced metabolic stability in preclinical models .
- Chlorophenyl (): Increases steric bulk and hydrophobicity, favoring membrane penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
